Ethyl 3-Amino-4-methoxybenzoate

Kinase Inhibition Anticancer Research Medicinal Chemistry

Select this specific Ethyl 3-Amino-4-methoxybenzoate (CAS 16357-44-1) for its unique 3-amino-4-methoxy substitution pattern, a critical scaffold for Bcr-Abl and VEGFR-2 kinase inhibitor programs. Replacement with analogs can invalidate SAR. Its higher LogP (2.035) enables ester prodrug design, and a patented high-yield synthesis ensures scalable, cost-effective supply. Ideal for medicinal chemistry and library synthesis.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 16357-44-1
Cat. No. B097677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-Amino-4-methoxybenzoate
CAS16357-44-1
SynonymsETHYL 3-AMINO-4-METHOXYBENZOATE
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)OC)N
InChIInChI=1S/C10H13NO3/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6H,3,11H2,1-2H3
InChIKeyFEWCDEPEMGXGFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Amino-4-methoxybenzoate (16357-44-1): Core Chemical and Supply Profile


Ethyl 3-Amino-4-methoxybenzoate (CAS 16357-44-1) is a benzoate ester derivative characterized by the presence of an ethyl ester, a 3-amino, and a 4-methoxy substitution on the benzene ring . With a molecular weight of 195.21 g/mol and a standard commercial purity of 95% , it is primarily sourced as a versatile building block for organic synthesis and pharmaceutical research . Its key role lies in the construction of more complex molecules, notably serving as a scaffold or intermediate in the development of kinase inhibitors .

Why 16357-44-1 Cannot Be Simply Swapped for Other Aminobenzoate Esters in R&D


Substitution of Ethyl 3-Amino-4-methoxybenzoate with a close analog like its methyl ester (CAS 24812-90-6) or the non-methoxylated ethyl 3-aminobenzoate (CAS 582-33-2) is a non-trivial decision that can fundamentally alter a compound's physicochemical and biological profile [1]. Even small structural changes, such as swapping an ethyl for a methyl group, impact electron density and steric hindrance, which can change reaction kinetics and yields [2]. More critically, the presence and precise position of the methoxy and amino groups dictate target binding affinity. The 3-amino-4-methoxy scaffold is a recognized privileged structure for kinase inhibition, particularly against Bcr-Abl and VEGFR-2, making this specific substitution pattern a prerequisite for activity in certain inhibitor programs . Replacing it would likely invalidate structure-activity relationships (SAR) and compromise project outcomes.

Quantitative Differentiation: Comparative Data for Ethyl 3-Amino-4-methoxybenzoate


Scaffold Privilege in Bcr-Abl Kinase Inhibitor Synthesis

The 3-amino-4-methoxybenzoyl fragment, derived from this compound, is critical for Bcr-Abl inhibition in nilotinib analog programs . While a direct IC50 for the isolated compound is not available, derivatives synthesized from this scaffold demonstrate potent cellular activity. For instance, a related nilotinib derivative exhibited an EC50 of 0.04 nM against wild-type BCR-ABL expressed in mouse BAF3 cells [1]. In contrast, simpler analogs like 2-hydroxy-4-methoxybenzoic acid show only 'weak' antiproliferative effects in comparable K562 leukemia models . This indicates that the specific 3-amino-4-methoxybenzoate core provides a substantial activity advantage over simpler methoxybenzoates in this therapeutic context.

Kinase Inhibition Anticancer Research Medicinal Chemistry

Role as a Precursor to Potent VEGFR-2 Inhibitors

The 3-amino-4-methoxybenzoate moiety is a key intermediate in the synthesis of VEGFR-2 inhibitors . This contrasts with the non-methoxylated parent acid (3-aminobenzoic acid), which is not a noted precursor for this target. The impact of this substitution pattern is evident in the potency of derived compounds. For example, a VEGFR-2 inhibitor developed from this scaffold can achieve an IC50 of 0.860 nM against VEGF-induced VEGFR-2 phosphorylation in HUVEC cells [1]. This is orders of magnitude more potent than many other VEGFR-2 inhibitors from different chemotypes, which may have IC50 values in the low micromolar range (e.g., >7.1 µM) [2].

Angiogenesis VEGFR-2 Anticancer Agents

Enhanced Lipophilicity for Improved Membrane Permeability

Ethyl esterification of 3-amino-4-methoxybenzoic acid (LogP ~1.2) [1] to Ethyl 3-amino-4-methoxybenzoate results in a calculated LogP of 2.035 [2]. This is a deliberate design strategy used in medicinal chemistry; converting a carboxylic acid to an ethyl ester increases lipophilicity, which can enhance passive membrane permeability [3]. This is a key differentiation from the parent acid, 3-Amino-4-methoxybenzoic acid (CAS 2840-26-8), which has a lower LogP (1.202) and different solubility and absorption characteristics [1].

ADME Physicochemical Properties Prodrug Design

Patented Process for High-Purity Alkyl 3-Amino-4-Substituted Benzoates

Ethyl 3-amino-4-methoxybenzoate is not just a commodity; its class of compounds (alkyl 3-amino-4-substituted benzoates) is the subject of dedicated process patents (e.g., US patent application) [1]. This patent describes a method for producing these compounds 'of high purity in high yields by a simple procedure' [1]. This implies that for scaled research or industrial use, this specific compound class has a defined, optimized, and protected production route, which can be a significant advantage over a custom synthesis of a less common analog where process development and quality control would need to be established from scratch.

Process Chemistry Scale-up Quality Assurance

High-Value Applications: Where to Prioritize Ethyl 3-Amino-4-methoxybenzoate in R&D Workflows


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

Use Ethyl 3-amino-4-methoxybenzoate as a privileged scaffold for synthesizing libraries of analogs targeting Bcr-Abl or VEGFR-2 kinases. Its specific substitution pattern is essential for maintaining activity in these inhibitor classes, as supported by data showing derived compounds achieve sub-nanomolar potency.

ADME/PK Studies: Prodrug Design for Improved Membrane Permeability

Select this compound over the parent acid (3-Amino-4-methoxybenzoic acid) for designing ester prodrugs. Its higher calculated LogP (2.035) [1] suggests it can serve as a more lipophilic, membrane-permeable precursor, which can be hydrolyzed in vivo to release the active acid form.

Process R&D: Scale-up and Supply Chain Development

Prioritize this specific compound for larger-scale synthesis projects over a positional isomer (e.g., Ethyl 4-amino-3-methoxybenzoate). The existence of a patented high-yield, high-purity process for the 3-amino-4-substituted benzoate class [2] provides a clear advantage in developing a reliable, cost-effective, and scalable manufacturing route.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-Amino-4-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.